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molecular formula C8H11ClN2 B8550144 4-Aminomethyl-3-chloro-benzylamine

4-Aminomethyl-3-chloro-benzylamine

Cat. No. B8550144
M. Wt: 170.64 g/mol
InChI Key: FIZFWIHYBOAVKL-UHFFFAOYSA-N
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Patent
US07964633B2

Procedure details

The starting material 4-aminomethyl-3-fluoro-benzylamine was prepared from 1,4-bis-bromomethyl-2-fluoro-benzene as described for 4-aminomethyl-3-chloro-benzylamine in example 59a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrCC1C=CC(CBr)=CC=1[F:11].[NH2:12][CH2:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][NH2:19])=[CH:16][C:15]=1Cl>>[NH2:12][CH2:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][NH2:19])=[CH:16][C:15]=1[F:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)CBr)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=C(C=C(CN)C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(C=C(CN)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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